molecular formula C26H30N6O2 B2810947 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898428-21-2

3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2810947
CAS RN: 898428-21-2
M. Wt: 458.566
InChI Key: LIRZHPOMKBAJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as Methylphenidate, is a widely used central nervous system (CNS) stimulant drug. It is primarily prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Scientific Research Applications

3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has been extensively researched for its therapeutic applications. It is primarily used for the treatment of ADHD and narcolepsy. It has also been studied for its potential use in the treatment of depression, cognitive impairment, and addiction.

Mechanism of Action

3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, focus, and mood. 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects:
3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has several biochemical and physiological effects. It increases heart rate, blood pressure, and respiration. It also increases the release of glucose from the liver and decreases appetite. 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has been shown to improve cognitive function, attention, and memory.

Advantages and Limitations for Lab Experiments

3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also easy to administer and has a rapid onset of action. However, 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has several limitations for lab experiments. It can be addictive and has the potential for abuse. It can also have adverse effects on the cardiovascular system.

Future Directions

There are several future directions for the research on 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate. One area of research is the development of new formulations that have a longer duration of action and fewer side effects. Another area of research is the investigation of its potential use in the treatment of other psychiatric disorders, such as anxiety and post-traumatic stress disorder. Additionally, there is a need for more research on the long-term effects of 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate use.
Conclusion:
In conclusion, 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate is a widely used CNS stimulant drug that is primarily used for the treatment of ADHD and narcolepsy. It has a well-known mechanism of action and has been extensively studied for its therapeutic applications. While it has several advantages for lab experiments, it also has limitations and potential adverse effects. There are several future directions for research on 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate, including the development of new formulations and investigation of its potential use in the treatment of other psychiatric disorders.

Synthesis Methods

The synthesis of 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate involves the reaction of piperidine with ethyl acetate, followed by the reaction of the resulting compound with methylamine. The final step is the reaction of the resulting compound with phenethyl chloride. This process results in the formation of 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate.

properties

IUPAC Name

3-methyl-7-(2-phenylethyl)-8-[4-(2-phenylethyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2/c1-29-23-22(24(33)28-26(29)34)32(15-13-21-10-6-3-7-11-21)25(27-23)31-18-16-30(17-19-31)14-12-20-8-4-2-5-9-20/h2-11H,12-19H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRZHPOMKBAJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCC4=CC=CC=C4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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